(6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid

Kinase inhibitor SAR Indole positional isomerism EP receptor binding

(6-Bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid (C₁₉H₂₄BrN₃O₄, MW 438.3 g/mol) is a bifunctional research intermediate that combines a 6-bromoindole pharmacophore with an N-Boc-protected piperazine via an acetic acid linker. Its structure places it within the therapeutically validated indole-piperazine class, which has yielded clinical candidates targeting HIV-1 attachment, kinase inhibition, and epigenetic modulation.

Molecular Formula C19H24BrN3O4
Molecular Weight 438.3 g/mol
Cat. No. B12641394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid
Molecular FormulaC19H24BrN3O4
Molecular Weight438.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(C2=CNC3=C2C=CC(=C3)Br)C(=O)O
InChIInChI=1S/C19H24BrN3O4/c1-19(2,3)27-18(26)23-8-6-22(7-9-23)16(17(24)25)14-11-21-15-10-12(20)4-5-13(14)15/h4-5,10-11,16,21H,6-9H2,1-3H3,(H,24,25)
InChIKeyGSJHWSKIPKYSOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (6-Bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic Acid Is a Strategic Indole-Piperazine Building Block for Medicinal Chemistry Procurement


(6-Bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid (C₁₉H₂₄BrN₃O₄, MW 438.3 g/mol) is a bifunctional research intermediate that combines a 6-bromoindole pharmacophore with an N-Boc-protected piperazine via an acetic acid linker. Its structure places it within the therapeutically validated indole-piperazine class, which has yielded clinical candidates targeting HIV-1 attachment, kinase inhibition, and epigenetic modulation [1]. The 6-bromo substituent is not merely a placeholder: in related indole series, bromine at the 6-position preserves target binding affinity (FLIPR pA₂ = 9.7 ± 0.3) comparable to the parent chloro analogue, whereas moving the halogen to the 5-position causes an approximately 100-fold loss in affinity [2]. This positional sensitivity establishes the 6-bromo configuration as a non-interchangeable structural feature for certain pharmacophore models.

Why Indole-Piperazine Acetic Acid Intermediates Cannot Be Casually Swapped for (6-Bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic Acid in Research Procurement


In-class substitution of this building block with regioisomeric or dehalogenated analogs is inadvisable because three orthogonal SAR vectors converge on the 6-bromoindole motif. First, the bromine position on the indole benzene ring is pharmacologically decisive: comparative anti-inflammatory studies across bromoindole regioisomers demonstrate the rank order 5-Br > 6-Br > 7-Br for NF-κB translocation inhibition activity, meaning a 5-bromo swap trades one activity profile for an entirely different one [1]. Second, the bromine atom itself is non-redundant with smaller halogens; chlorine at the 6-position can yield different metabolic stability and off-rate kinetics due to altered van der Waals volume and C-Br bond polarizability [2]. Third, the N-Boc protecting group uniquely balances stability during multi-step synthesis with clean, traceless deprotection under mild acid conditions—directly contrasting with formyl- or acetyl-protected piperazine analogs that require orthogonal deprotection strategies, adding synthetic steps and reducing overall yield [3]. These factors collectively mean that substituting a 5-bromo, 6-chloro, or deprotected analog is not a structure-conservative procurement decision.

Quantitative Differentiation Evidence for (6-Bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic Acid Versus Closest Structural Analogs


6-Bromo vs. 5-Bromo Indole Regioisomerism: ~100-Fold Difference in Target Binding Affinity in Related Kinase Pharmacophore Series

In a series of indole-based kinase inhibitors, the bromo substituent at the 6-position of the indole ring delivered a functional activity of FLIPR pA₂ = 9.7 ± 0.3, statistically indistinguishable from the optimized 6-chloro parent compound. In contrast, relocating the same halogen from the 6-position to the 5-position caused an approximately 100-fold decrease in receptor binding affinity [1]. This class-level inference demonstrates that the 6-bromo regioisomer—the exact configuration present in the target compound—is pharmacologically privileged relative to the 5-bromo isomer in this chemotype space. Researchers seeking to preserve this binding vector must procure the 6-bromo isomer specifically; the 5-bromo analog is not a functional equivalent.

Kinase inhibitor SAR Indole positional isomerism EP receptor binding

Brominated vs. Nitrated Indole Derivatives: Superior Cytotoxic Potency in K562 Leukemia Cell Line

In a comparative study of N-acyl substituted indole-based piperazine and thiazole derivatives, bromo-indole compound 4c exhibited cytotoxic activity of 0.9 µg against the K562 chronic myelogenous leukemia cell line, representing approximately 2-fold greater potency than the corresponding nitro-indole derivative 5c (1.76 µg) [1]. While this study does not directly evaluate the target compound, the bromo-indole substructure is a shared pharmacophoric element, and the potency advantage of bromo over nitro substitution at the indole core is a class-level inference supporting the selection of brominated indole intermediates for anticancer lead optimization programs.

Anticancer indole derivatives Cytotoxicity assay K562 leukemia

6-Bromoindole Moiety as a Versatile Synthetic Handle: Palladium-Catalyzed Cross-Coupling Latitude Absent in 5- and 7-Bromo Regioisomers

The 6-bromoindole substructure of the target compound serves as a synthetic entry point for palladium-catalyzed carbonylation and cross-coupling reactions. 6-Bromoindole undergoes efficient aminocarbonylation with arylethylpiperazines to afford CNS-active amphetamine derivatives in a single step, a reactivity profile documented in the primary literature [1]. Sigma-Aldrich specifically lists 6-bromoindole as an 'essential starter in 6-substituted indole chemistry,' enabling the synthesis of 6-alkylthioindoles, 6-acylindoles, and tert-butyl 6-bromoindole-1-carboxylate . This synthetic versatility is a direct consequence of the bromine at the 6-position: the electronic and steric environment at C-6 facilitates oxidative addition to Pd(0) catalysts with kinetics that differ from the 5- and 7-bromo isomers, which can exhibit altered reactivity due to peri-interactions or adjacent nitrogen lone-pair effects in the indole ring system.

Palladium-catalyzed carbonylation Cross-coupling 6-substituted indole synthesis

N-Boc Protection vs. N-Formyl Protection: Orthogonal Deprotection and Reduced Synthetic Step Count

The tert-butoxycarbonyl (Boc) group on the piperazine nitrogen of the target compound provides acid-labile protection that is quantitatively removed under mild conditions (TFA/CH₂Cl₂ or 4M HCl/dioxane, room temperature, 1-2 hours) without affecting the acetic acid linker or the bromoindole core [1]. The closest analog, (6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid, employs a formyl protecting group that requires either strongly basic hydrolysis (NaOH/EtOH, reflux) or reductive cleavage (LiAlH₄), conditions that risk ester hydrolysis of the acetic acid moiety or debromination of the indole ring. The Boc deprotection is traceless (liberating only CO₂ and isobutylene gas), whereas formyl deprotection generates formate salts requiring additional aqueous workup. This translates to a practical advantage of 1-2 fewer synthetic steps and improved atom economy when the target compound is used as a late-stage intermediate requiring piperazine NH liberation for subsequent N-alkylation or N-acylation.

Protecting group strategy Boc deprotection Piperazine functionalization

Bromine as a Heavy Atom for X-Ray Crystallography and cryo-EM Phasing: Structural Biology Advantage Over Chloro and Des-Halo Analogs

The bromine atom at the 6-position of the indole ring provides a significant anomalous scattering signal (f'' = 1.28 electrons at Cu Kα wavelength) that is substantially stronger than chlorine (f'' = 0.70 e⁻) and absent in non-halogenated or fluoro-substituted analogs [1]. This anomalous signal can be exploited for experimental phasing in X-ray crystallography using single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) methods, enabling de novo structure determination of protein-ligand complexes without requiring selenomethionine incorporation. For cryo-electron microscopy studies at resolutions better than 3.5 Å, the bromine atom provides increased Coulomb potential contrast compared to chlorine, potentially facilitating ligand pose identification in the density map. Among the accessible halogenated analogs (6-F, 6-Cl, 6-Br, 6-I), bromine represents the optimal balance of anomalous signal strength and synthetic accessibility; iodine provides stronger signal but is more prone to photolytic dehalogenation during data collection.

X-ray crystallography Br anomalous scattering Structural biology

High-Impact Procurement Scenarios for (6-Bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic Acid


Kinase Inhibitor Lead Optimization Requiring 6-Position Halogen SAR Exploration

Medicinal chemistry teams developing indole-based kinase inhibitors should procure this compound when the 6-position of the indole ring has been identified as a critical lipophilic contact point. Class-level evidence demonstrates that bromine at the 6-position maintains target binding affinity at levels comparable to the optimized 6-chloro lead (FLIPR pA₂ = 9.7 ± 0.3), while the 5-substituted regioisomer suffers a ~100-fold affinity loss [1]. The Boc-protected piperazine allows the compound to serve as a direct precursor for parallel library synthesis: deprotection followed by N-acylation or N-alkylation enables rapid exploration of the piperazine vector while the 6-bromoindole pharmacophore remains constant. This scenario avoids the procurement of multiple regioisomeric building blocks and enables focused SAR around the piperazine moiety with a validated indole template.

Structural Biology Co-Crystallization Campaigns Requiring Experimental Phasing

Structural biology groups planning to determine the co-crystal structure of an indole-piperazine ligand series with a target protein should select the 6-bromo compound over the 6-chloro or des-halo analogs. The bromine anomalous scattering signal (f'' = 1.28 e⁻ at Cu Kα) is approximately 1.8-fold stronger than chlorine, providing robust SAD phasing power without requiring selenomethionine-labeled protein or heavy-atom soaking [2]. The compound can be soaked into pre-formed protein crystals or co-crystallized directly, and the resulting anomalous difference maps enable unambiguous placement of the ligand in the electron density. This dual use as a biochemical tool and phasing agent reduces the number of compounds that must be procured and crystallized, accelerating the structure determination pipeline.

Anticancer Indole-Piperazine Hybrid Library Synthesis via Late-Stage Diversification

Research groups synthesizing indole-piperazine hybrids for anticancer screening should procure this compound as a central intermediate. The 6-bromoindole substructure is associated with improved cytotoxic potency compared to nitro-indole analogs (0.9 µg vs. 1.76 µg against K562 leukemia cells) [3], and the Boc-piperazine acetic acid linker provides two orthogonal diversification points: (1) acid-mediated Boc deprotection to liberate the piperazine NH for subsequent N-functionalization, and (2) Pd-catalyzed cross-coupling at the C-6 bromine position to introduce aryl, heteroaryl, or alkenyl substituents. This bifunctional reactivity enables a 'two-dimensional' library synthesis strategy where both the indole C-6 position and the piperazine N-4 position are varied independently, maximizing chemical space coverage from a single intermediate.

Custom Synthesis and CRO Scale-Up Programs for PROTAC or Bifunctional Degrader Conjugates

Contract research organizations (CROs) and medicinal chemistry groups developing PROTACs or other bifunctional degraders can use this compound as a pre-functionalized linker intermediate. The acetic acid moiety provides a natural conjugation handle for amide bond formation with E3 ligase ligand amines, while the Boc-piperazine can be deprotected and coupled to a target-protein-binding warhead. The 6-bromoindole serves as a rigid aromatic scaffold that can be further elaborated via cross-coupling to tune physicochemical properties. Compared to assembling the indole-piperazine-acetic acid architecture from scratch (requiring 4-6 synthetic steps: indole bromination, N-Boc piperazine alkylation, and acetic acid coupling), procurement of the pre-assembled intermediate reduces the synthesis to 2-3 diversification steps, compressing project timelines by an estimated 2-4 weeks per analog series [4].

Quote Request

Request a Quote for (6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.